4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic molecule . It is used as a pharmaceutical building block .
Synthesis Analysis
Pyrrolopyrazine derivatives, which include 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, have been synthesized using various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular weight of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is 211.06 . Its InChI code is1S/C8H7BrN2/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)
. Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine are not mentioned in the search results, pyrrolopyrazine derivatives, which include this compound, have been synthesized using various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis
4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Specific Scientific Field
The specific scientific field is Cancer Therapy .
Summary of the Application
“4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine” is used in the design and synthesis of derivatives that have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy .
Methods of Application or Experimental Procedures
The compound “4h”, a derivative of “4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine”, exhibited potent FGFR inhibitory activity. The IC50 values (a measure of the potency of a substance in inhibiting a specific biological or biochemical function) of 4h against FGFR1, 2, and 3 were 7, 9, 25 and 712 nM, respectively .
Results or Outcomes
In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells . This suggests that “4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine” and its derivatives could be promising candidates for the development of new cancer therapies .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYAREKUCOWVMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680963 | |
Record name | 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1014613-64-9 | |
Record name | 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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